molecular formula C16H18N4O B4541934 1-(3-pyridinylcarbonyl)-4-(3-pyridinylmethyl)piperazine

1-(3-pyridinylcarbonyl)-4-(3-pyridinylmethyl)piperazine

Cat. No. B4541934
M. Wt: 282.34 g/mol
InChI Key: PUSOUFAESSIWBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-pyridinylcarbonyl)-4-(3-pyridinylmethyl)piperazine involves multiple steps, including electrophilic fluorination, displacement reactions utilizing palladium catalysis, and hydrolytic kinetic resolution (HKR) techniques. Such processes allow for the creation of complex molecules with high specificity and purity, as demonstrated in the synthesis of derivatives aimed at imaging dopamine D4 receptors (Eskola et al., 2002) and enantiomers of related compounds using soluble or polystyrene-bound salenCo(III)OAc complexes (Kulig et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction. For example, the structure of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was elucidated through these methods, providing insights into its molecular conformation and electron distribution (Ban et al., 2023).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including reductive amination, amide hydrolysis, and N-alkylation, to produce molecules with potential as dopamine D4 receptor ligands. Their reactivity and functional group transformations are key to their applications in medicinal chemistry (Fang-wei, 2013).

properties

IUPAC Name

pyridin-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(15-4-2-6-18-12-15)20-9-7-19(8-10-20)13-14-3-1-5-17-11-14/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSOUFAESSIWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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